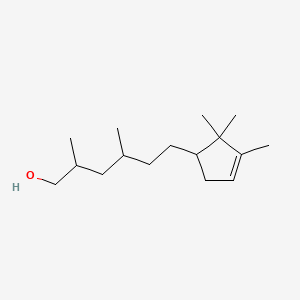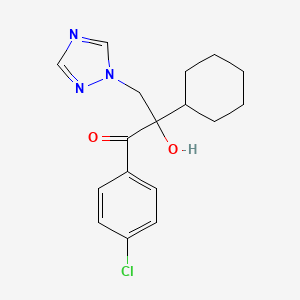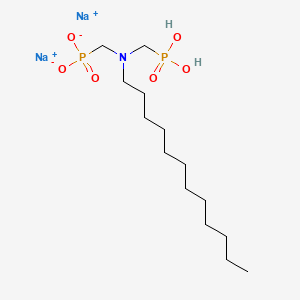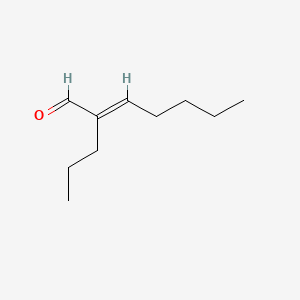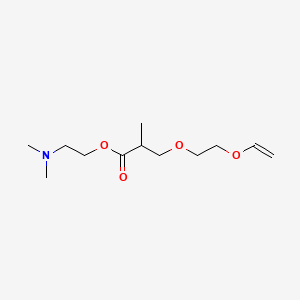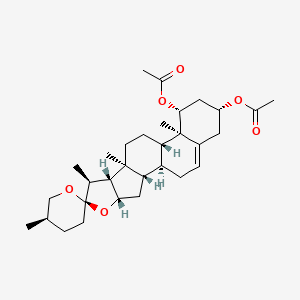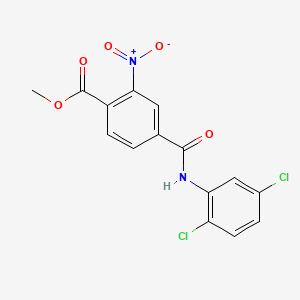
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate is an organic compound with a complex structure that includes both an isocrotonate ester and a dimethyl octadienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate typically involves esterification reactions. One common method is the esterification of (E)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylisocrotonic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography ensures the production of high-quality compounds.
化学反応の分析
Types of Reactions
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(E)-3,7-Dimethyl-2,6-octadien-1-ol: A related compound with similar structural features but different functional groups.
2-Methylisocrotonic acid: The acid counterpart of the ester, used in the synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate.
Geraniol: A similar compound with a different ester group, commonly used in fragrances and flavors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
84254-88-6 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6- |
InChIキー |
OGHBUHJLMHQMHS-NHXYFRIFSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)OC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


